molecular formula C19H21IN2O2 B2911690 N-(3,4-Dihydro-2H-chromen-4-yl)-2-[(3-iodophenyl)methyl-methylamino]acetamide CAS No. 2138524-95-3

N-(3,4-Dihydro-2H-chromen-4-yl)-2-[(3-iodophenyl)methyl-methylamino]acetamide

Cat. No.: B2911690
CAS No.: 2138524-95-3
M. Wt: 436.293
InChI Key: MTGPIQAZYXDBOX-UHFFFAOYSA-N
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Description

N-(3,4-Dihydro-2H-chromen-4-yl)-2-[(3-iodophenyl)methyl-methylamino]acetamide is a synthetic small molecule built on a chromene scaffold, a structure of high interest in medicinal chemistry . The compound features a 3,4-dihydro-2H-chromen-4-yl core linked to a 3-iodobenzyl-methylaminoacetamide chain. The chromene (or benzopyran) core is a privileged structure found in various compounds with demonstrated biological activities . The specific substitution pattern, including the iodophenyl group, suggests potential for diverse research applications. Chromene derivatives have been extensively investigated for their potent antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis, including multi-drug resistant strains . For instance, certain halogenated 3-nitro-2H-chromene analogs have shown potent anti-staphylococcal activities with MIC values as low as 1–8 μg/mL . Furthermore, related chromene and coumarin-based compounds have displayed significant anticancer potential in research models, with mechanisms that may involve the inhibition of cell proliferation and migration . This molecule is intended for research purposes only, such as in vitro bioactivity screening, mechanism of action studies, and as a building block in synthetic chemistry for the development of novel therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3,4-dihydro-2H-chromen-4-yl)-2-[(3-iodophenyl)methyl-methylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21IN2O2/c1-22(12-14-5-4-6-15(20)11-14)13-19(23)21-17-9-10-24-18-8-3-2-7-16(17)18/h2-8,11,17H,9-10,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGPIQAZYXDBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)I)CC(=O)NC2CCOC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-Dihydro-2H-chromen-4-yl)-2-[(3-iodophenyl)methyl-methylamino]acetamide, also known by its CAS number 2138524-95-3, is a synthetic compound that has attracted attention for its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chromenyl moiety linked to an acetamide group through a methylamino bridge. The presence of the iodine atom on the phenyl ring is significant for its biological activity. The molecular formula is C17_{17}H18_{18}I N2_{2}O, and it has a molecular weight of 368.24 g/mol.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study highlighted that derivatives with similar structural features showed IC50_{50} values in the low micromolar range against various cancer cell lines, suggesting potential as anticancer agents .

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50_{50} (µM)Reference
Compound AA-4311.61 ± 1.92
Compound BHT291.98 ± 1.22
N-(3,4-Dihydro-2H-chromen-4-yl)-...VariousTBDTBD

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific protein targets involved in cell proliferation and apoptosis pathways. For instance, molecular docking studies indicate favorable interactions with Bcl-2 family proteins, which are crucial in regulating apoptosis .

DPP-4 Inhibition

Another area of interest is the compound's potential as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor. DPP-IV inhibitors are essential in managing type 2 diabetes by enhancing insulin secretion and lowering blood glucose levels. Similar compounds have demonstrated significant inhibition rates, with one study reporting over 80% inhibition at a dose of 3 mg/kg .

Table 2: DPP-IV Inhibition Activity

Compound NameDose (mg/kg)Inhibition (%)Reference
Compound C3>80
N-(3,4-Dihydro-2H-chromen-4-yl)-...TBDTBDTBD

Case Study 1: Anticancer Efficacy

In a controlled study, researchers synthesized various derivatives of this compound to evaluate their anticancer efficacy against multiple cell lines. The results indicated that modifications to the phenyl ring significantly influenced cytotoxicity levels. Notably, compounds with electron-withdrawing groups exhibited enhanced activity compared to their electron-donating counterparts .

Case Study 2: Diabetes Management

A clinical trial assessing the efficacy of related chromen-derived compounds on glucose metabolism reported promising results. Participants receiving these compounds showed improved glucose tolerance and insulin sensitivity compared to placebo groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural Features and Substituent Effects

The target compound shares a common acetamide backbone with several derivatives in the evidence. Key structural distinctions and their implications are outlined below:

Aromatic Substituents
  • Target Compound : Contains a chromen ring (benzopyran) and a 3-iodophenyl group. The iodine atom is a heavy halogen with strong electron-withdrawing and polarizable properties, which may influence binding interactions or solubility.
  • 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide (): Substituted with 4-chlorophenyl and 3,4-difluorophenyl groups. The dihedral angle between aromatic rings (65.2°) impacts crystal packing via N–H⋯O hydrogen bonds .
  • Alachlor (): A chloroacetamide herbicide with 2-chloro, 2,6-diethylphenyl, and methoxymethyl groups. Chlorine’s smaller size compared to iodine reduces steric hindrance but maintains electrophilicity .
Heterocyclic Components
  • N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-... The thioether linkage contrasts with the target’s chromen oxygen .
  • Benzothiazole Acetamides (): Feature trifluoromethylbenzothiazole cores. The trifluoromethyl group, like iodine, is electron-withdrawing but offers distinct steric and electronic profiles .

Physical and Spectroscopic Properties

Melting points and spectral data from analogs provide context:

Compound Melting Point (°C) Key Spectral Features (IR/NMR) Reference
Target Compound Unknown Expected C=O stretch (~1678 cm⁻¹), aromatic C–I stretch (~500 cm⁻¹) N/A
2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide 121–123 N–H (3291 cm⁻¹), C=O (1678 cm⁻¹), ¹H-NMR aromatic signals
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-... 132–134 Thiadiazole C–N (1287 cm⁻¹), aromatic C–Cl (785 cm⁻¹)

Data Tables

Table 1: Substituent Comparison of Acetamide Derivatives

Compound Core Structure Key Substituents Biological/Functional Notes
Target Compound Chromen-acetamide 3-Iodophenyl, methylamino Potential rigidity from chromen
2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide Phenyl-acetamide 4-Chloro, 3,4-difluoro Herbicidal activity (inference)
Alachlor Chloroacetamide 2-Chloro, 2,6-diethylphenyl Herbicide

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